acetic acid

Overview

Description

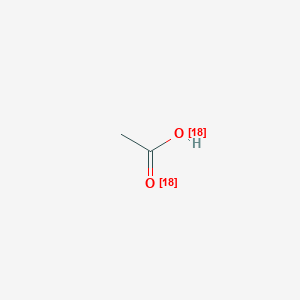

Its chemical formula is CH3C18O2H, and it is used primarily in scientific research to trace metabolic pathways, study enzyme mechanisms, and analyze chemical reactions . The compound is similar to regular acetic acid but contains two oxygen-18 atoms, making it useful for various analytical and research purposes.

Mechanism of Action

Target of Action

Acetic acid-18O2, also known as ACETIC-18O2 ACID , is a variant of this compound where the oxygen atoms are replaced with Oxygen-18 isotopes . The primary targets of this compound-18O2 are similar to those of regular this compound. It interacts with various enzymes and proteins within the body, particularly those involved in metabolic processes .

Mode of Action

It is involved in various biochemical reactions, particularly in the metabolism of carbohydrates and fats . The Oxygen-18 isotopes in this compound-18O2 can be used as a tracer in these metabolic reactions, allowing scientists to track the compound’s interactions with its targets .

Biochemical Pathways

This compound-18O2 is involved in several biochemical pathways. One of the key pathways is the Wood-Ljungdahl pathway , also known as the reductive acetyl-CoA pathway . This pathway is used by certain types of bacteria for the fixation of carbon dioxide. This compound-18O2, with its Oxygen-18 isotopes, can be used to trace the flow of carbon in this pathway .

Pharmacokinetics

The pharmacokinetics of this compound-18O2 would be expected to be similar to that of regular this compound. This compound is rapidly and extensively absorbed from the stomach and small intestine, with peak plasma concentrations generally occurring within 2-3 hours post-administration . The presence of the oxygen-18 isotopes may slightly alter the compound’s adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of this compound-18O2’s action is the participation in various biochemical reactions, particularly those involved in metabolism. The Oxygen-18 isotopes allow for the tracing of these reactions, providing valuable information about metabolic processes .

Action Environment

The action of this compound-18O2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other substances, such as enzymes or cofactors, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

acetic acid can be synthesized through several methods. One common approach involves the oxidation of ethanol-18O2 or acetaldehyde-18O2 using oxygen-18 enriched water. The reaction typically requires a catalyst, such as palladium or platinum, and is conducted under controlled temperature and pressure conditions to ensure the incorporation of the oxygen-18 isotope .

Industrial Production Methods

Industrial production of this compound-18O2 is less common due to the high cost of oxygen-18. it can be produced on a smaller scale using specialized equipment and techniques to ensure high isotopic purity. The process involves the careful handling of oxygen-18 enriched precursors and the use of advanced catalytic systems to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

acetic acid undergoes various chemical reactions, similar to regular this compound. These include:

Oxidation: this compound can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: It can be reduced to ethanol-18O2 using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and oxygen-18 enriched water.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Ethanol-18O2.

Substitution: Esters, amides, and other this compound derivatives.

Scientific Research Applications

acetic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used to study reaction mechanisms and pathways by tracing the movement of oxygen atoms.

Biology: Employed in metabolic studies to understand the incorporation and utilization of this compound in biological systems.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs labeled with oxygen-18.

Industry: Applied in the development of new catalytic processes and the optimization of existing ones.

Comparison with Similar Compounds

Similar Compounds

Acetic acid-13C2: Labeled with carbon-13, used for similar tracing studies but focuses on carbon atoms.

This compound-2-13C: Contains one carbon-13 atom, used for specific carbon tracing.

Sodium acetate-18O2: Sodium salt of this compound-18O2, used in similar applications but with different chemical properties.

Uniqueness

This compound is unique due to its dual oxygen-18 labeling, which provides distinct advantages in tracing oxygen atoms in chemical and biological systems. This dual labeling allows for more precise and detailed studies compared to single-labeled compounds .

Biological Activity

Acetic acid, a simple carboxylic acid, has been extensively studied for its biological activities, particularly its antimicrobial properties. This article delves into the various biological effects of this compound, supported by data tables and research findings from diverse sources.

Overview of this compound

This compound (CH₃COOH) is a colorless liquid organic compound with a pungent smell. It is commonly found in vinegar, where it constitutes 4-8% of the solution. Beyond its culinary uses, this compound has significant applications in medicine and industry due to its biological activity.

Antimicrobial Properties

Bactericidal Effects

this compound has demonstrated strong antimicrobial properties against a wide range of bacteria, including both Gram-positive and Gram-negative strains. A standardized study showed that a 3% solution of this compound effectively killed various pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.16 - 0.31% |

| P. aeruginosa | 0.16 - 0.31% |

| S. aureus | 0.125% |

| A. baumannii | 0.31% |

This data indicates that this compound can inhibit bacterial growth at very low concentrations, making it a potent candidate for treating infections, particularly in burn patients .

This compound exerts its antibacterial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. The acidification caused by this compound also interferes with metabolic processes within bacterial cells, enhancing its bactericidal activity .

Case Study: Efficacy Against Biofilms

A study investigated the effectiveness of this compound against biofilm-forming pathogens, which are notoriously difficult to treat due to their protective matrix. Results showed that this compound not only inhibited planktonic growth but also prevented biofilm formation and eradicated mature biofilms after three hours of exposure .

Physiological Effects

Impact on Human Health

Research indicates that this compound can influence various physiological parameters without adverse effects at certain doses. For instance, a study administering this compound at doses equivalent to 290 mg/kg body weight per day reported no significant negative health impacts on rats .

Applications in Medicine

This compound has been utilized in medical settings for over 6000 years as an antiseptic agent. Its effectiveness in treating infections, particularly in wound care and surgical settings, is well-documented . The compound's ability to kill pathogens like M. tuberculosis further underscores its potential as an alternative treatment option .

Properties

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-NUQCWPJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583900 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17217-83-3 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid-18O2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.